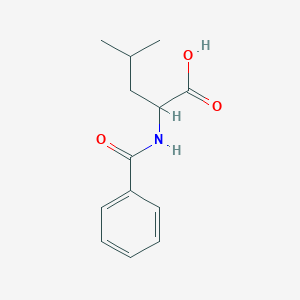

Benzoyl-L-leucine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-benzamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGZPYHEPOBFG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316374 | |

| Record name | Benzoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-83-7 | |

| Record name | Benzoyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzoyl-L-leucine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzoyl-L-leucine, an N-acylated derivative of the amino acid L-leucine. This compound is a valuable building block in peptide synthesis and serves as a key substrate in studies of racemization during peptide coupling reactions. This document details two primary synthesis protocols: the classic Schotten-Baumann reaction and a greener, polyethylene glycol (PEG)-mediated approach. It includes detailed experimental procedures, characterization data, and visual diagrams of the reaction mechanism and experimental workflow to support research and development applications.

Introduction

N-Benzoyl-L-leucine is a derivative of the essential amino acid L-leucine, where the amino group is protected by a benzoyl group. This modification is crucial in peptide synthesis to prevent the free amine from participating in unwanted side reactions during the formation of peptide bonds. The optical purity of N-acylated amino acids like this compound is of utmost importance, as racemization can lead to the formation of diastereomeric peptides with altered biological activities. Consequently, the choice of synthesis method can significantly impact the stereochemical integrity of the final product. This guide presents and contrasts two effective methods for its preparation.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below: the traditional Schotten-Baumann reaction and a more environmentally benign method using PEG-400.

Method 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the acylation of amines and alcohols.[1][2] In the context of this compound synthesis, it involves the reaction of L-leucine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1]

Experimental Protocol:

-

Dissolution of L-leucine: In a 250 mL beaker, dissolve 13.1 g (0.1 mol) of L-leucine in 100 mL of a 10% aqueous solution of sodium hydroxide. Cool the solution to 0-5°C in an ice bath with continuous stirring.

-

Addition of Benzoyl Chloride: Slowly add 14.1 g (0.1 mol) of benzoyl chloride to the cooled L-leucine solution dropwise over 30 minutes. Maintain vigorous stirring throughout the addition to ensure proper mixing of the biphasic system.

-

Reaction Monitoring: After the complete addition of benzoyl chloride, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Precipitation: After the reaction is complete, carefully acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid while keeping the solution cool in the ice bath. The acidification will cause the N-Benzoyl-L-leucine to precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Method 2: PEG-400 Mediated Green Synthesis

A greener alternative to the traditional Schotten-Baumann reaction utilizes Polyethylene Glycol (PEG-400) as a recyclable catalyst and solvent.[3] This method often requires milder reaction conditions and can lead to high yields.[3]

Experimental Protocol:

-

Preparation of L-leucine Solution: In a conical flask, dissolve 0.01 mol of L-leucine in a minimum amount of saturated sodium bicarbonate solution (approximately 5 mL).[3]

-

Addition of PEG-400 and Benzoyl Chloride: To the L-leucine solution, add 50 mL of PEG-400.[3] Slowly add the substituted benzoyl chloride in portions to the reaction mixture.[3]

-

Reaction: Stir the reaction mixture for fifteen minutes.[3] Then, let the mixture stand overnight at room temperature.[3]

-

Product Isolation: Pour the reaction mixture over crushed ice. If a precipitate does not form, add a small quantity of acetic acid to induce precipitation.[3]

-

Filtration and Washing: Collect the solid product by filtration and wash it with water.[3]

-

Crystallization and Catalyst Recycling: Crystallize the product with dilute ethanol.[3] The PEG-400 can be recovered and recycled for future use.[3]

Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic data for N-Benzoyl-L-leucine.

Table 1: Physical and Chemical Properties of N-Benzoyl-L-leucine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 102-103 °C | [4] |

| Solubility | Soluble in methanol (50 mg/mL) | |

| Optical Activity [α]20/D | -10.0±1° (c = 1% in methanol) |

Table 2: Spectroscopic Data for N-Benzoyl-L-leucine Characterization

| Technique | Data | Reference(s) |

| ¹H-NMR (DMSO-d6) | δ 8.45 (d, NH), 7.94 (d, Ar), 7.19 (t, Ar), 4.30 (m, CH), 2.22 (m, CH), 1.52 (m, CH₂), 0.90 (d, CH₃) | [3] |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3100, 2950, 2850 (C-H stretch), 1700 (C=O stretch, acid), 1630 (C=O stretch, amide I) | [3] |

| Mass Spec (m/z) | 235.12 (M+) | [3] |

Table 3: Comparative Synthesis Data

| Parameter | Method 1: Schotten-Baumann | Method 2: PEG-400 Mediated | Reference(s) |

| Yield | Typically high (e.g., 80-90% for similar reactions) | ~90% | [3][5] |

| Reaction Time | 2-3 hours | ~15 minutes stirring, then overnight | [3] |

| Reaction Temperature | 0-5°C | Room Temperature | [3] |

| Purity | High, requires recrystallization | High, requires crystallization | [3] |

| Environmental Impact | Use of strong base and acid | Greener, with recyclable catalyst | [3] |

Mandatory Visualizations

Schotten-Baumann Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction for the synthesis of this compound.

References

Physicochemical Properties of Benzoyl-L-leucine: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzoyl-L-leucine. The data and protocols presented herein are intended to support researchers in designing and executing experiments, from fundamental laboratory studies to advanced drug development applications.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [3][4] |

| CAS Number | 1466-83-7 | [1][3][5] |

Table 2: Experimentally Relevant Physicochemical Parameters of this compound

| Parameter | Value | Conditions | Source |

| Melting Point | 140-144 °C (for DL form) | Not specified | [4] |

| logP (calculated) | 2.5 | XLogP3 | [1] |

| Solubility | 50 mg/mL | Methanol | [2] |

| 250 mg/mL | DMSO (with sonication) | [3][6] | |

| Optical Activity | [α]20/D −10.0±1° | c = 1% in methanol | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.[7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is then tapped to ensure the sample is compact.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus.[7]

-

Heating: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate of 1-2°C per minute near the expected melting point.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For a pure compound, this range should be narrow, typically 1-2°C.[7]

Solubility Determination

Determining the solubility of this compound in various solvents is crucial for designing experiments and formulating solutions.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.[10]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity.[10]

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[11][12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[12]

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

pKa Determination

The pKa value indicates the strength of an acid and is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility and biological activity.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl.[13]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13]

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14]

Stability and Degradation

While specific stability data for this compound is not extensively published, its chemical structure provides insights into its likely stability profile. The N-benzoyl group is generally stable. However, the amide and carboxylic acid functional groups can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place in a tightly sealed container.[4][15]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for physicochemical characterization and the potential applications of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Caption: Logical relationships and potential applications of this compound.

References

- 1. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoyl- L -leucine = 99.0 1466-83-7 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1466-83-7 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

N-Benzoyl-L-leucine in Enzymatic Reactions: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the presence of a benzoyl group attached to the alpha-amino group. This modification alters its chemical properties, making it a subject of interest in the study of enzyme kinetics and as a potential modulator of enzymatic activity. This technical guide provides an in-depth analysis of the mechanism of action of N-Benzoyl-L-leucine in enzymatic reactions, drawing upon available data for structurally related compounds to elucidate its probable role as a substrate and potential inhibitor for various proteases. The guide details hypothetical enzymatic interactions, summarizes relevant quantitative data, and provides comprehensive experimental protocols for further investigation.

Core Mechanism of Action: N-Benzoyl-L-leucine as a Protease Substrate

While specific kinetic studies on N-Benzoyl-L-leucine are not extensively documented in publicly available literature, its structure suggests it is a plausible substrate for certain proteases, particularly those with specificity for large hydrophobic residues at the P1 position. The mechanism of action is predicated on the hydrolysis of the amide bond between the benzoyl group and the L-leucine moiety, or more commonly, if it were part of a larger peptide, the peptide bond C-terminal to the leucine residue.

Several classes of proteases are potential candidates for interacting with N-Benzoyl-L-leucine:

-

Chymotrypsin and Chymotrypsin-like Proteases: These serine proteases exhibit a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, tryptophan, and leucine. The S1 specificity pocket of chymotrypsin is well-suited to accommodate the isobutyl side chain of leucine. The N-benzoyl group would serve as an N-terminal protecting group, directing the interaction to the C-terminal side of the leucine residue if it were part of a peptide chain.

-

Papain and other Cysteine Proteases: Papain, a cysteine protease from papaya latex, has broad specificity, cleaving peptide bonds involving basic amino acids, as well as leucine and glycine. This suggests that papain could potentially hydrolyze amide or ester derivatives of N-Benzoyl-L-leucine.

-

Cathepsins: This family of proteases, primarily cysteine proteases, has diverse specificities. Cathepsin B, for instance, can act as both a dipeptidyl carboxypeptidase and an endopeptidase and shows a preference for leucine at certain substrate positions.[1]

The general mechanism for protease-catalyzed hydrolysis of an N-benzoylated amino acid derivative involves the binding of the substrate to the enzyme's active site, followed by a nucleophilic attack on the carbonyl carbon of the scissile bond, leading to its cleavage and the release of the products.

Quantitative Data on Related N-Benzoylated Substrates

To provide a quantitative context for the enzymatic processing of N-Benzoyl-L-leucine, the following table summarizes kinetic parameters for the hydrolysis of various N-benzoylated amino acid derivatives by different proteases. This data, while not directly for N-Benzoyl-L-leucine, offers valuable insights into how the N-benzoyl moiety and the amino acid residue influence enzyme-substrate interactions.

| Enzyme | Substrate | K_m (app) (mM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Trypsin | Nα-Benzoyl-L-argininamide | 2.5 | 2.8 | 1120 | 8.0 | 30 | [2] |

| Trypsin | Nα-Benzoyl-L-lysinamide | 4.6 | 1.9 | 413 | 8.0 | 30 | [2] |

| Trypsin | Nα-Benzoyl-S-2-aminoethyl-L-cysteinamide | 4.3 | 0.33 | 77 | 8.0 | 30 | [2] |

| α-Chymotrypsin | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | - | - | - | 7.8 | 25 | [3] |

| Papain | Nα-Benzoyl-L-arginine Ethyl Ester (BAEE) | - | - | - | - | - | [4] |

| Cathepsin B | Z-Phe-Arg-AMC | - | - | High | 7.2 | - | [1] |

| Cathepsin B | Z-Arg-Arg-AMC | - | - | Lower | 7.2 | - | [1] |

Note: Specific values for K_m and k_cat for some substrates were not provided in the search results, but their use as standard substrates is well-established.

Signaling Pathways and Experimental Workflows

Hypothesized Enzymatic Hydrolysis of N-Benzoyl-L-leucine

The following diagram illustrates the hypothetical enzymatic cleavage of N-Benzoyl-L-leucine by a protease.

General Experimental Workflow for Protease Activity Assay

This workflow outlines the steps to determine the kinetic parameters of a protease with a substrate like N-Benzoyl-L-leucine.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the interaction of N-Benzoyl-L-leucine with proteases.

Protocol 1: Determination of Protease Activity using a Chromogenic Substrate (by Analogy)

This protocol is adapted from assays using N-benzoyl-p-nitroanilide substrates and can be used if a suitable chromogenic leaving group is attached to N-Benzoyl-L-leucine.

1. Reagents and Materials:

-

Protease of interest (e.g., bovine α-chymotrypsin)

-

N-Benzoyl-L-leucine-p-nitroanilide (hypothetical substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

-

Substrate Stock Solution: 10 mM substrate in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

2. Procedure:

-

Prepare Working Substrate Solutions: Serially dilute the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 mM to 2 mM).

-

Prepare Enzyme Solution: Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

-

Assay Setup: To the wells of the 96-well plate, add 180 µL of each working substrate solution. Include a blank control with Assay Buffer only.

-

Equilibration: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the enzyme solution to each well.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 410 nm in the microplate reader at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

3. Data Analysis:

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity is the slope of the linear portion of this curve.

-

Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine K_m and V_max.

Protocol 2: Analysis of N-Benzoyl-L-leucine Hydrolysis by HPLC

This protocol allows for the direct measurement of N-Benzoyl-L-leucine consumption or product formation (benzoic acid and L-leucine).

1. Reagents and Materials:

-

Protease of interest

-

N-Benzoyl-L-leucine

-

Assay Buffer (as in Protocol 1)

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

-

HPLC system with a C18 column and UV detector

2. Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing Assay Buffer and various concentrations of N-Benzoyl-L-leucine.

-

Equilibration: Incubate the tubes at the desired temperature for 5 minutes.

-

Reaction Initiation: Add the protease to each tube to start the reaction.

-

Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the reaction mixture and transfer it to a new tube containing the Quenching Solution to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

-

HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate N-Benzoyl-L-leucine, benzoic acid, and L-leucine. Monitor the elution profile at an appropriate wavelength (e.g., 230 nm for the benzoyl group).

3. Data Analysis:

-

Quantification: Create a standard curve for N-Benzoyl-L-leucine and its hydrolysis products to quantify their concentrations at each time point.

-

Determine Initial Velocity: Plot the concentration of the product formed (or substrate consumed) versus time for each initial substrate concentration. The initial velocity is the slope of the initial linear portion of the curve.

-

Kinetic Parameter Calculation: As in Protocol 1, plot the initial velocities against substrate concentrations and fit to the Michaelis-Menten equation.

N-Benzoyl-L-leucine as a Potential Enzyme Inhibitor

While primarily discussed as a substrate, N-benzoylated amino acids have also been investigated as enzyme inhibitors. For example, N-benzoyl amino acids have been shown to inhibit the interaction between LFA-1 and ICAM-1, though this is a protein-protein interaction rather than an enzymatic reaction.[5] The potential for N-Benzoyl-L-leucine to act as a competitive or non-competitive inhibitor of certain proteases cannot be ruled out and would require specific inhibition assays to be performed, similar to the protocols outlined above but with the inclusion of a known substrate and varying concentrations of N-Benzoyl-L-leucine as the potential inhibitor.

Conclusion

N-Benzoyl-L-leucine presents an interesting case for the study of enzyme-substrate interactions. Based on the known specificities of proteases like chymotrypsin, papain, and cathepsins, it is reasonable to hypothesize that N-Benzoyl-L-leucine can serve as a substrate for enzymatic hydrolysis. The provided quantitative data for related compounds offer a valuable framework for predicting its kinetic behavior. The detailed experimental protocols outlined in this guide provide a clear path for researchers to empirically determine the kinetic parameters and fully elucidate the mechanism of action of N-Benzoyl-L-leucine in enzymatic reactions. This knowledge can contribute to the broader understanding of protease function and aid in the design of novel enzyme substrates and inhibitors for therapeutic and research applications.

References

Unveiling N-Benzoyl-L-leucine: A Journey into its Early Scientific History

For Immediate Release

This technical guide delves into the foundational studies and discovery of N-Benzoyl-L-leucine, a significant derivative of the amino acid L-leucine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the early synthesis, characterization, and initial biological explorations of this compound.

N-Benzoyl-L-leucine emerged from the pioneering work on amino acid chemistry in the late 19th and early 20th centuries. Its synthesis is a classic example of the Schotten-Baumann reaction, a method developed in the 1880s for the acylation of amines. This reaction, utilizing benzoyl chloride and an aqueous base, provided a straightforward means to modify the amino group of amino acids like leucine, facilitating their characterization and study.

While the precise first synthesis of N-Benzoyl-L-leucine is not definitively documented in a single seminal paper, the groundwork was laid by the extensive research of chemists like Carl Schotten and Eugen Baumann. Their development of the reaction that bears their names was a pivotal moment in organic chemistry. Following this, the renowned chemist Emil Fischer and his contemporaries extensively applied such methods to the burgeoning field of peptide chemistry in the early 1900s. It is within this context of systematic amino acid modification and peptide synthesis that N-Benzoyl-L-leucine was first synthesized and characterized.

Early investigations into N-Benzoyl-L-leucine and similar N-acyl amino acids were primarily focused on their chemical properties and their utility in the resolution of racemic amino acid mixtures. The introduction of the benzoyl group allowed for easier crystallization and separation of diastereomeric salts, a crucial step in obtaining pure enantiomers of amino acids for further research.

Initial biological studies of N-Benzoyl-L-leucine were limited. However, the broader class of N-acyl amino acids garnered interest for their potential roles in metabolism and as substrates for enzymatic studies. These early explorations paved the way for later discoveries of the diverse biological activities of N-acyl amino acids.

Physicochemical Characteristics

The following table summarizes the key physicochemical properties of N-Benzoyl-L-leucine, compiled from contemporary sources, reflecting the modern understanding of the compound that builds upon its early characterization.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 1466-83-7 |

| Appearance | White to off-white solid |

| Melting Point | Approximately 102-103 °C |

| Solubility | Soluble in methanol (50 mg/mL) and DMSO (250 mg/mL with sonication).[1] |

| Optical Activity | [α]20/D ≈ -10.0° (c = 1% in methanol) |

Foundational Experimental Protocol: The Schotten-Baumann Reaction

The synthesis of N-Benzoyl-L-leucine in its early days would have followed the general principles of the Schotten-Baumann reaction. Below is a detailed, archetypal protocol for this synthesis.

Objective: To synthesize N-Benzoyl-L-leucine by the acylation of L-leucine with benzoyl chloride under alkaline conditions.

Materials:

-

L-Leucine

-

Benzoyl chloride

-

Sodium hydroxide (or other suitable base)

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (for acidification)

-

Water

-

Ice

Procedure:

-

Dissolution of L-Leucine: L-leucine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath to maintain a low temperature during the reaction.

-

Addition of Benzoyl Chloride: Benzoyl chloride is added portion-wise to the chilled, stirring solution of L-leucine. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Maintenance: The reaction mixture is stirred vigorously for a period, typically one to two hours, while keeping the temperature low. The alkaline conditions neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

-

Extraction and Isolation: After the reaction is complete, the mixture is transferred to a separatory funnel. The aqueous layer is extracted with an organic solvent like diethyl ether to remove any unreacted benzoyl chloride and other organic impurities.

-

Acidification: The aqueous layer, containing the sodium salt of N-Benzoyl-L-leucine, is cooled again in an ice bath and then acidified with hydrochloric acid. This protonates the carboxylate, causing the N-Benzoyl-L-leucine to precipitate out of the solution as a white solid.

-

Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Drying: The purified crystals of N-Benzoyl-L-leucine are dried under vacuum to remove any residual solvent.

Visualizing the Synthesis

The logical workflow of the historical synthesis of N-Benzoyl-L-leucine can be visualized as follows:

Caption: Workflow of the historical synthesis of N-Benzoyl-L-leucine.

This guide provides a window into the early scientific endeavors that led to the availability and understanding of N-Benzoyl-L-leucine. While modern techniques have refined its synthesis and expanded our knowledge of its biological roles, the foundational work of early 20th-century chemists remains a cornerstone of its history.

References

The Pivotal Role of Benzoyl-L-leucine in Unraveling Racemization in Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of peptide chemistry, the quest for the seamless and stereochemically pure synthesis of peptides has been a central theme. The early 20th century witnessed foundational breakthroughs, yet the specter of racemization—the loss of stereochemical integrity at the α-carbon of amino acids during peptide bond formation—loomed large, threatening the biological activity of synthetic peptides. In this context, N-Benzoyl-L-leucine emerged not as a primary protecting group for routine synthesis, but as a critical tool for the systematic study and quantification of racemization. Its use in the seminal "Young test" provided a standardized method to evaluate the propensity of different coupling reagents and reaction conditions to cause this detrimental side reaction, thereby guiding the development of more robust and reliable peptide synthesis methodologies. This technical guide delves into the historical significance of Benzoyl-L-leucine, presenting the quantitative data derived from its use, detailing the experimental protocols that formed the bedrock of these investigations, and visualizing the key chemical pathways involved.

The Problem of Racemization in Early Peptide Synthesis

The challenge of racemization was a significant hurdle in the early days of peptide synthesis. The activation of the carboxyl group of an N-acyl amino acid, a necessary step for peptide bond formation, inadvertently increases the acidity of the α-proton. This facilitates its abstraction, leading to the formation of a planar, achiral intermediate known as an oxazolone (or azlactone). Subsequent nucleophilic attack by the amino group of the incoming amino acid on this intermediate can occur from either face, resulting in a mixture of L- and D-isomers of the newly formed peptide.

The use of N-acyl protecting groups, such as the benzoyl group, was found to be particularly susceptible to this phenomenon. While the introduction of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas in 1932 marked a significant advancement in preventing racemization during the coupling of single amino acids, the problem persisted in the coupling of peptide fragments. This underscored the need for a reliable method to quantify the extent of racemization to systematically improve coupling techniques.

This compound and the "Young Test"

It was in this scientific milieu that this compound rose to prominence. In the 1960s, G. T. Young and his colleagues developed a standardized test to measure the degree of racemization during peptide coupling. This test, which became widely known as the "Young test," involved the coupling of this compound with the ethyl ester of glycine. The resulting dipeptide, Benzoyl-L-leucyl-glycine ethyl ester, could be readily isolated, and its optical rotation measured. By comparing the observed optical rotation to that of the pure, optically active L-isomer, the percentage of racemization could be precisely calculated. The choice of this compound was deliberate; the benzoyl group, being an acyl-type protection, is known to be prone to oxazolone formation, making it a sensitive probe for racemization. Leucine's bulky isobutyl side chain also played a role in the physical properties of the resulting dipeptide, facilitating its isolation and characterization.

Quantitative Analysis of Racemization

The "Young test" was instrumental in providing quantitative data on the performance of various peptide coupling methods. The table below summarizes the findings from the seminal work of Williams and Young, showcasing the percentage of the racemic (DL) form of Benzoyl-leucyl-glycine ethyl ester produced by different coupling reagents and conditions.

| Coupling Method | Reagent(s) | Solvent | Temperature (°C) | Racemate (%) |

| Azide | This compound azide | Various | - | 0 |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylcarbodiimide | Chloroform | 20 | 92 |

| Dicyclohexylcarbodiimide (DCC) + 1 eq. HOBt | Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole | Dimethylformamide | 20 | < 1 |

| Mixed Carbonic Anhydride | Isobutyl chloroformate, Triethylamine | Chloroform | -15 | 53 |

| Tetraethyl pyrophosphite | Tetraethyl pyrophosphite | Chloroform | 20 | 44 |

Data compiled from Williams, M. W., & Young, G. T. (1963). Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis. Journal of the Chemical Society, 881-889.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound, based on historical accounts and established chemical procedures.

Synthesis of N-Benzoyl-L-leucine

Objective: To synthesize the N-protected amino acid required for the Young test.

Materials:

-

L-leucine

-

Benzoyl chloride

-

Sodium bicarbonate (or sodium hydroxide)

-

Diethyl ether (or ethyl acetate)

-

Hydrochloric acid (dilute)

-

Water

-

Ice

Procedure:

-

Dissolve L-leucine in an aqueous solution of sodium bicarbonate (or a dilute sodium hydroxide solution) in a flask. The amount of base should be sufficient to neutralize the amino acid's carboxylic acid and the hydrochloric acid that will be generated.

-

Cool the solution in an ice bath to 0-5 °C with constant stirring.

-

Slowly add benzoyl chloride dropwise to the cold, stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Continue stirring the reaction mixture at a low temperature for 1-2 hours after the addition of benzoyl chloride is complete.

-

After the reaction period, acidify the mixture with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the N-Benzoyl-L-leucine.

-

Filter the crude product and wash it with cold water to remove any inorganic salts.

-

Recrystallize the crude N-Benzoyl-L-leucine from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline product.

-

Dry the purified product under vacuum.

The Young Test: Coupling of this compound and Glycine Ethyl Ester

Objective: To perform a model peptide coupling reaction to assess the degree of racemization.

Materials:

-

N-Benzoyl-L-leucine

-

Glycine ethyl ester hydrochloride

-

Triethylamine (or other non-nucleophilic base)

-

Chosen coupling reagent (e.g., DCC, mixed anhydride reagents)

-

Appropriate anhydrous solvent (e.g., chloroform, dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Dilute aqueous hydrochloric acid

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Preparation of Glycine Ethyl Ester Free Base: In a separate flask, dissolve glycine ethyl ester hydrochloride in a suitable solvent and neutralize it with an equimolar amount of a tertiary amine like triethylamine to generate the free amino ester.

-

Activation and Coupling:

-

Dissolve N-Benzoyl-L-leucine in an anhydrous solvent in the main reaction flask.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the coupling method being tested).

-

Add the chosen coupling reagent and any necessary additives.

-

To this activated mixture, add the freshly prepared solution of glycine ethyl ester.

-

Allow the reaction to proceed for a specified time, monitoring its progress by a suitable method like thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, filter off any insoluble by-products (e.g., dicyclohexylurea if DCC is used).

-

Transfer the filtrate to a separatory funnel and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Benzoyl-leucyl-glycine ethyl ester.

-

-

Purification and Analysis:

-

Purify the crude dipeptide by recrystallization from a suitable solvent.

-

Accurately weigh a sample of the purified product and dissolve it in a known volume of a specified solvent (e.g., ethanol).

-

Measure the optical rotation of the solution using a polarimeter.

-

Calculate the specific rotation and compare it to the known specific rotation of the pure L-isomer to determine the percentage of racemization.

-

The Azide Method (Curtius Rearrangement) for Peptide Coupling

Objective: To perform a peptide coupling reaction known to be largely free from racemization, for comparison.

Materials:

-

N-Benzoyl-L-leucine methyl or ethyl ester

-

Hydrazine hydrate

-

Sodium nitrite

-

Hydrochloric acid

-

Glycine ethyl ester

-

Anhydrous, cold solvent (e.g., diethyl ether)

Procedure:

-

Formation of the Hydrazide: React N-Benzoyl-L-leucine methyl or ethyl ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form N-Benzoyl-L-leucine hydrazide.

-

Formation of the Azide: Dissolve the hydrazide in a cold, acidic aqueous solution (e.g., dilute HCl). To this solution, at a temperature of -5 to 0 °C, add a cold, aqueous solution of sodium nitrite dropwise with vigorous stirring. This converts the hydrazide to the acyl azide.

-

Extraction of the Azide: Immediately extract the acyl azide into a cold, anhydrous organic solvent like diethyl ether.

-

Coupling: Add a solution of glycine ethyl ester in the same organic solvent to the azide solution. The coupling reaction proceeds, often with the evolution of nitrogen gas.

-

Work-up and Analysis: After the reaction is complete, the work-up and analysis of the resulting dipeptide are similar to the procedure described for the Young test.

Visualizing the Chemistry

Racemization Mechanism via Oxazolone Formation

The following diagram illustrates the key steps in the racemization of an N-acyl amino acid during peptide coupling.

An In-depth Technical Guide to Benzoyl-L-leucine: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzoyl-L-leucine, a derivative of the essential amino acid L-leucine. This document includes detailed structural information, a summary of its chemical properties in a structured format, and outlines relevant experimental protocols for its synthesis and analysis.

Core Structure and Identification

This compound, systematically named (2S)-2-benzamido-4-methylpentanoic acid, is an N-acyl amino acid. The structure consists of an L-leucine molecule where a benzoyl group is attached to the alpha-amino group.

| Identifier | Value |

| IUPAC Name | (2S)-2-benzamido-4-methylpentanoic acid[1] |

| CAS Number | 1466-83-7[1][2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₃[2][4] |

| SMILES String | CC(C)C--INVALID-LINK--C(O)=O |

| InChI Key | POLGZPYHEPOBFG-NSHDSACASA-N |

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various research and development settings.

| Property | Value | Source |

| Molecular Weight | 235.28 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | 102-103 °C | [4] |

| Boiling Point (Predicted) | 458.8 ± 28.0 °C | [4] |

| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in methanol (50 mg/mL) | |

| XLogP3 (Computed) | 2.5 | [1] |

| Optical Activity [α]20/D | -10.0 ± 1°, c = 1% in methanol |

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the N-benzoylation of amino acids, including L-leucine, can be performed using polyethylene glycol (PEG-400) as a recyclable catalyst and solvent.[5]

Materials:

-

L-leucine

-

Benzoyl chloride

-

Saturated sodium bicarbonate solution

-

PEG-400

-

Crushed ice

-

Dilute ethanol

Procedure:

-

Dissolve L-leucine (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approximately 5 mL) in a conical flask.

-

Add 50 mL of PEG-400 to the flask.

-

Slowly add benzoyl chloride to the reaction mixture with continuous stirring.

-

Stir the reaction mixture for fifteen minutes.

-

Allow the mixture to stand overnight.

-

Pour the reaction mixture onto crushed ice. If a precipitate does not form, add a very small quantity of acetic acid.

-

Filter the resulting precipitate and wash it with water.

-

Recrystallize the crude product from dilute ethanol to obtain pure this compound.

-

The PEG-400 can be recovered and recycled for future syntheses.[5]

An alternative method involves the use of benzoic anhydride in acetic acid.[6]

Materials:

-

L-leucine

-

Benzoic anhydride

-

Glacial acetic acid

Procedure:

-

Combine L-leucine (1 mmol) and benzoic anhydride (1 mmol) in 25 mL of glacial acetic acid.

-

Reflux the solution for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.[6]

Analytical Methods

The analysis of this compound can be approached using techniques commonly employed for amino acid derivatives. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of such compounds in biological matrices.[7]

General LC-MS/MS Workflow:

Caption: General workflow for the analysis of this compound using LC-MS/MS.

Sample Preparation for Plasma:

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]

-

Vortex the mixture for 30 seconds and refrigerate at 4°C for 30 minutes.[8]

-

Centrifuge the sample at 12,000 rpm for 5 minutes.[8]

-

Collect 50 µL of the supernatant and mix it with 450 µL of an appropriate internal standard solution.[8]

-

Inject a suitable volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.[8]

Potential Biological Role and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural relationship to L-leucine suggests potential interactions with metabolic and signaling pathways involving this essential amino acid. L-leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

The catabolism of L-leucine is a multi-step process that begins with its transamination to α-ketoisocaproate (KIC).[9] This is followed by oxidative decarboxylation. It is conceivable that as a derivative, this compound may influence these pathways, potentially by competing with L-leucine for enzymatic binding sites or transporters. However, further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Leucine Metabolism and mTORC1 Activation Pathway:

Caption: Overview of L-leucine catabolism and its role in activating the mTORC1 signaling pathway.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development involving this compound.

References

- 1. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1466-83-7 [chemicalbook.com]

- 4. This compound | 1466-83-7 [amp.chemicalbook.com]

- 5. ijirset.com [ijirset.com]

- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

The Stereochemical Landscape of Benzoyl-L-leucine: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Spectroscopic Properties, and Stereospecific Biological Activity of a Key Leucine Derivative

This technical guide provides a comprehensive overview of the stereochemistry of Benzoyl-L-leucine, a derivative of the essential amino acid L-leucine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and the pivotal role of stereochemistry in its biological activity. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key methodologies.

Core Physicochemical and Stereochemical Properties

This compound, systematically named (2S)-2-benzamido-4-methylpentanoic acid, is a chiral molecule whose stereochemical configuration is crucial to its biological function. The L-configuration, inherited from the parent amino acid, dictates its interaction with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Melting Point | 102-103 °C | [2] |

| Optical Activity [α]²⁰/D | -10.0±1° (c = 1% in methanol) | [3] |

| IUPAC Name | (2S)-2-benzamido-4-methylpentanoic acid | [1] |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)C1=CC=CC=C1 | [1] |

Synthesis of this compound and its Enantiomer

The synthesis of this compound and its D-enantiomer is critical for studying their comparative biological effects. A common and effective method involves the acylation of the corresponding amino acid with benzoyl chloride in a basic aqueous medium, a variation of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N-Benzoyl-L-leucine

Materials:

-

L-leucine

-

Benzoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

-

PEG-400 (optional, as a green catalyst)[4]

Procedure: [4]

-

Dissolve L-leucine (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (5 mL) in a conical flask.

-

To this solution, add 50 mL of PEG-400.

-

Slowly add benzoyl chloride (0.011 mol) portion-wise to the reaction mixture while stirring vigorously.

-

Continue stirring for fifteen minutes.

-

Allow the reaction mixture to stand overnight.

-

The following day, pour the mixture onto crushed ice.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the N-Benzoyl-L-leucine.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Benzoyl-L-leucine.

-

Dry the purified product under vacuum.

A similar procedure can be followed for the synthesis of N-Benzoyl-D-leucine, starting with D-leucine.

Synthesis Workflow

Caption: General workflow for the synthesis of N-Benzoyl-L-leucine.

Spectroscopic Characterization

While specific, publicly available raw spectra for N-Benzoyl-L-leucine are limited, the expected spectral data can be inferred from its structure and data from similar compounds.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR (DMSO-d₆) | Signals expected at δ 8.45 (d, NH), 7.94 (d, Ar-H), 7.19 (m, Ar-H), 4.30 (m, α-CH), 2.22 (m, γ-CH), 1.52 (m, β-CH₂), and 0.90 (d, δ-CH₃).[4] |

| ¹³C NMR | Expected peaks around δ 174 (C=O, acid), 167 (C=O, amide), 134-127 (aromatic C), 52 (α-C), 40 (β-C), 25 (γ-C), and 22, 21 (δ-C). |

| IR (KBr, cm⁻¹) | Characteristic peaks are expected around 3300 (N-H stretch), 3100-2500 (O-H stretch, broad), 2950, 2850 (C-H stretch), 1700 (C=O stretch, acid), and 1650 (C=O stretch, amide).[4] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 236.13 and [M-H]⁻ at m/z 234.12. |

Stereochemistry and Biological Activity: Antifungal Properties

The stereochemistry of N-benzoyl amino acid derivatives has been shown to be a critical determinant of their biological activity, particularly their antifungal properties. While data for N-Benzoyl-L-leucine is not extensively detailed, studies on related compounds provide strong evidence for this stereospecificity.

Research on N-benzoyl amino esters has demonstrated that these compounds exhibit significant antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[5] A key finding from these studies is the differential activity between enantiomers. For instance, the methyl ester of N-Benzoyl-D-valine showed higher growth inhibition against both fungal species compared to its L-enantiomer.[6]

This suggests that the spatial arrangement of the amino acid side chain, dictated by the stereocenter, is crucial for the interaction with the biological target, which is proposed to be chitin synthase.[7]

Proposed Mechanism of Action: Chitin Synthase Inhibition

Chitin is an essential structural component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs. The enzyme responsible for chitin polymerization is chitin synthase. It is hypothesized that N-benzoyl amino acid derivatives act as inhibitors of this enzyme. The stereochemical configuration of the inhibitor would directly influence its binding affinity to the active site of chitin synthase, thereby affecting its inhibitory potency.

Caption: Proposed mechanism of antifungal action via chitin synthase inhibition.

Conclusion

The stereochemistry of this compound is a fundamental aspect that governs its physical properties and, more importantly, its biological interactions. The L-configuration is key to its role in various applications, from peptide synthesis to its potential as a bioactive molecule. The demonstrated stereospecificity of related N-benzoyl amino acid derivatives in antifungal activity highlights the importance of synthesizing and evaluating enantiomerically pure compounds in drug discovery and development. Further research, including the acquisition of detailed spectroscopic and crystallographic data for both enantiomers, will be invaluable in fully elucidating the structure-activity relationships and unlocking the full therapeutic potential of this class of compounds.

References

- 1. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 7. mdpi.com [mdpi.com]

Benzoyl-L-leucine as a derivative of the essential amino acid L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzoyl-L-leucine, a derivative of the essential amino acid L-leucine. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role in antifungal applications and as a potential modulator of cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth technical information on this compound. It includes detailed experimental protocols and visual representations of key concepts to facilitate a thorough understanding of this compound's scientific context.

Introduction

This compound is a synthetic derivative of L-leucine, an essential branched-chain amino acid crucial for protein synthesis and various metabolic functions.[1] The addition of a benzoyl group to the L-leucine structure modifies its chemical properties, potentially influencing its biological activity and therapeutic applications.[2] This modification can enhance the molecule's stability and bioavailability, making it a person of interest for pharmaceutical and biochemical research.[2] Benzoyl-DL-leucine, a racemic mixture, is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders, and is also employed in peptide synthesis and cosmetics.[2] This guide will focus on the L-isomer, exploring its known activities and the methodologies used to characterize them.

Chemical and Physical Properties

This compound, also known as N-Benzoyl-L-leucine, possesses well-defined chemical and physical characteristics. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [3] |

| Molecular Weight | 235.28 g/mol | [3] |

| IUPAC Name | (2S)-2-benzamido-4-methylpentanoic acid | [3] |

| CAS Number | 1466-83-7 | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol (50 mg/mL) | |

| Optical Activity | [α]20/D −10.0±1°, c = 1% in methanol |

Synthesis of this compound

The synthesis of N-benzoyl amino acids can be achieved through the N-acylation of the corresponding amino acid with benzoic anhydride.[4]

Experimental Protocol: Synthesis of N-Benzoyl-L-leucine

This protocol is adapted from a general method for the synthesis of N-benzoyl amino acids.[4]

Materials:

-

L-leucine

-

Benzoic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of L-leucine (1 mmol) and benzoic anhydride (1 mmol) in glacial acetic acid (25 mL) is prepared.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with 5% HCl, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude N-Benzoyl-L-leucine is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of N-Benzoyl-L-leucine.

Biological Activity

Antifungal Activity

A study on a series of N-benzoyl amino esters and acids reported their evaluation as antifungal agents against Aspergillus fumigatus and Fusarium temperatum. While the methyl ester derivatives of other amino acids like valine and tryptophan showed significant antifungal activity, the N-benzoyl amino acids themselves, including presumably the L-leucine derivative, were reported to have moderate or no activity at the tested concentration.[5]

Table of Antifungal Activity for a Series of N-Benzoyl Amino Acid Derivatives:

| Compound (Amino Acid Moiety) | % Mycelial Growth Inhibition vs. A. fumigatus | % Mycelial Growth Inhibition vs. F. temperatum |

| N-Benzoyl-L-valine methyl ester | 45.3 | 55.1 |

| N-Benzoyl-D-valine methyl ester | 68.5 | 70.3 |

| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | 78.2 | 75.8 |

| N-Benzoyl-L-tryptophan methyl ester | 35.1 | 40.2 |

| N-(2-hydroxybenzoyl)-L-tryptophan methyl ester | 55.4 | 68.7 |

| N-Benzoyl-L-isoleucine | Moderate to no activity | Moderate to no activity |

| N-Benzoyl-L-leucine | Moderate to no activity | Moderate to no activity |

Data is based on a study by Chiguils-Perez et al. (2022), which stated that esters and/or acids derived from alanine, leucine, isoleucine, and phenylalanine exhibited moderate or no activity (<50%).[5]

Experimental Protocol: Antifungal Susceptibility Assay

This protocol is based on the methodology used to evaluate the antifungal activity of N-benzoyl amino acid derivatives.[5]

Materials:

-

Aspergillus fumigatus and Fusarium temperatum strains

-

Potato Dextrose Agar (PDA)

-

Synthesized N-benzoyl amino acid derivatives

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Fungal Culture: The fungal strains are maintained on PDA slants and subcultured before the assay.

-

Inoculum Preparation: A suspension of fungal spores is prepared by washing the surface of a mature fungal culture with sterile saline solution containing 0.1% Tween 80. The spore concentration is adjusted to 1 x 10⁶ spores/mL using a hemocytometer.

-

Compound Preparation: Stock solutions of the N-benzoyl amino acid derivatives are prepared in DMSO. Serial dilutions are made in the appropriate culture medium.

-

Assay Setup: In a 96-well microplate, 100 µL of the fungal spore suspension is added to each well containing 100 µL of the serially diluted compounds.

-

Incubation: The plates are incubated at 28 °C for 48-72 hours.

-

Growth Inhibition Assessment: Fungal growth is determined by measuring the optical density at 600 nm using a microplate reader. The percentage of mycelial growth inhibition is calculated relative to a control well containing no compound.

Diagram of Antifungal Assay Workflow:

Caption: General workflow for the antifungal susceptibility assay.

Potential Mechanism of Action: Modulation of mTOR Signaling Pathway

While direct studies on the effect of this compound on cellular signaling are limited, the well-established role of its parent compound, L-leucine, in activating the mammalian target of rapamycin (mTOR) signaling pathway provides a strong hypothetical framework for its mechanism of action.[1][6] The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.

L-leucine is known to stimulate the mTORC1 complex, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately enhances protein synthesis. It is plausible that this compound, either directly or after metabolic conversion back to L-leucine, could influence this critical pathway.

Diagram of the L-leucine Mediated mTOR Signaling Pathway:

Caption: Simplified L-leucine mediated mTOR signaling pathway.

Future Directions and Conclusion

This compound is a readily synthesizable derivative of an essential amino acid with potential applications in pharmaceutical and biochemical research. While its antifungal activity appears to be limited compared to its esterified counterparts, its role as a chemical intermediate and a potential modulator of key cellular signaling pathways warrants further investigation.

Future research should focus on:

-

Quantitative analysis of biological activities: Determining specific IC50 or Ki values of this compound against a panel of enzymes, such as cathepsins and other proteases, would provide a clearer picture of its inhibitory potential.

-

Direct investigation of signaling pathway modulation: Studies designed to directly measure the effect of this compound on the mTOR pathway and other relevant signaling cascades are necessary to move beyond the current hypotheses based on L-leucine.

-

Structure-activity relationship studies: A systematic evaluation of different acyl and amino acid moieties would help in designing more potent and selective biologically active molecules based on the this compound scaffold.

References

- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seas.upenn.edu [seas.upenn.edu]

- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. abmole.com [abmole.com]

Theoretical Models of Benzoyl-L-leucine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical models underlying the bioactivity of Benzoyl-L-leucine. Drawing from available research, this document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of this compound's potential mechanisms of action. The primary focus is on its demonstrated antifungal properties, with a speculative discussion on its potential role as a modulator of the mTOR signaling pathway, owing to its structural relationship with L-leucine.

Antifungal Bioactivity of N-Benzoyl Amino Esters

Recent studies have highlighted the potential of N-benzoyl amino esters, including derivatives of leucine, as antifungal agents. The introduction of a benzoyl group to the amino acid structure appears to be a key determinant of this bioactivity.

Quantitative Data: Mycelial Growth Inhibition

A study evaluating a series of N-benzoyl amino esters demonstrated significant inhibitory effects against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. The data for selected compounds are summarized below.[1]

| Compound ID | Amino Acid | Benzoyl Substituent | % Inhibition vs. A. fumigatus (at 100 µg/mL) | % Inhibition vs. F. temperatum (at 100 µg/mL) |

| 1 | L-Valine | Unsubstituted | 45.3 | 55.1 |

| 2 | L-Valine | 3-Methoxy | 52.1 | 60.2 |

| 5 | D-Valine | Unsubstituted | 68.5 | 70.3 |

| 6 | L-Valine | 4-Methyl | 60.2 | 65.4 |

| 7 | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 |

| 9 | L-Tryptophan | Unsubstituted | 35.1 | 40.2 |

| 10 | L-Tryptophan | 2-Hydroxy | 55.4 | 68.7 |

| 13 | L-Tryptophan | 4-Methyl | 65.7 | 78.5 |

| 19 | L-Isoleucine | Unsubstituted | 40.1 | 50.3 |

Note: While this compound was part of the broader class of compounds synthesized, specific percentage inhibition data for it was not detailed in the referenced study. The table provides context on the activity of structurally similar N-benzoyl amino esters.[1][2]

Theoretical Mechanism of Action: Fungal Chitin Synthase Inhibition

The proposed mechanism for the antifungal activity of N-benzoyl amino acids is the inhibition of fungal chitin synthase.[1] Chitin is a crucial component of the fungal cell wall, providing structural integrity. Its biosynthesis is a multi-step enzymatic pathway, with chitin synthase being a key enzyme. By inhibiting this enzyme, N-benzoyl amino esters may disrupt cell wall formation, leading to osmotic instability and fungal cell death. Molecular docking studies have suggested that these compounds can bind to fungal chitinase, a related enzyme involved in cell wall remodeling.[2][3]

Proposed mechanism of antifungal action for this compound.

Experimental Protocols

Synthesis of N-Benzoyl Amino Esters

A general two-step procedure is employed for the synthesis of N-benzoyl amino esters.[1][2]

Step 1: Esterification of the Amino Acid

-

Dissolve the desired amino acid (1 mmol) in methanol (5 mL).

-

Add trimethylsilyl chloride (TMSCl) (2 mmol) dropwise at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride, which is used in the next step without further purification.[1]

Step 2: N-Benzoylation of the Amino Acid Ester

-

Dissolve the amino acid methyl ester hydrochloride (1 mmol), the desired benzoic acid derivative (1 mmol), 4-(dimethylamino)pyridine (DMAP) (0.1 mmol), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) in dichloromethane (CH2Cl2) (10 mL).[1]

-

Add triethylamine (2 mmol) to the mixture and stir overnight at room temperature.[1]

-

Add a saturated aqueous solution of ammonium chloride (NH4Cl) (10 mL).

-

Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 20 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).[1]

General workflow for the synthesis of N-benzoyl amino esters.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4]

1. Preparation of Fungal Inoculum:

-

Grow fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation.[1]

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.[1]

-

Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.[1]

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the N-benzoyl amino ester in DMSO (e.g., 10 mg/mL).[1]

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium within a 96-well microtiter plate to achieve the desired final concentration range.[1]

3. Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (medium only).[1]

-

Incubate the plates at 35°C for 48-72 hours for filamentous fungi.[1]

4. MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.[1]

Potential Role in mTOR Signaling (Speculative)

As a derivative of L-leucine, it is plausible that this compound could interact with cellular pathways regulated by leucine. L-leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[5][6] The anabolic effects of leucine are mediated through a complex signaling cascade that converges on mTOR.[6]

It is important to note that the direct effect of this compound on the mTOR pathway has not been experimentally verified. It is hypothesized that if this compound is transported into the cell, it may be hydrolyzed to release L-leucine, which would then activate the mTORC1 pathway. The efficiency of such transport and hydrolysis would be critical determinants of its activity in this context.

Hypothesized activation of mTORC1 signaling by this compound.

Conclusion

The current body of evidence strongly suggests that this compound and related N-benzoyl amino esters possess antifungal properties, likely mediated through the inhibition of fungal chitin synthesis. This provides a solid theoretical framework for their continued investigation as potential antifungal therapeutics. The connection to mTOR signaling remains speculative but warrants further investigation to fully elucidate the bioactivity profile of this class of compounds. The experimental protocols provided herein offer a basis for such future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Metabolic Pathways of Benzoyl-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl-L-leucine, a synthetic N-acylated amino acid, holds potential in various biochemical and pharmaceutical applications. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This technical guide provides a detailed overview of the initial investigations into the metabolic pathways of this compound. Based on current literature, the primary metabolic route is hypothesized to involve the enzymatic hydrolysis of the amide bond, yielding benzoic acid and L-leucine. These metabolites subsequently enter their respective well-established catabolic pathways. This document outlines the proposed metabolic cascade, presents hypothetical quantitative data for key enzymatic reactions, details relevant experimental protocols, and provides visualizations of the metabolic pathways and experimental workflows.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is proposed to be a two-stage process initiated by the hydrolysis of the N-benzoyl bond, followed by the independent catabolism of the resulting benzoic acid and L-leucine.

Stage 1: Hydrolysis of this compound

The initial and rate-limiting step is the enzymatic cleavage of the amide linkage in this compound. This reaction is catalyzed by amidohydrolases, such as hippurate hydrolase (N-benzoylamino-acid amidohydrolase), which exhibit specificity for N-acylated amino acids.[1][2][3] This hydrolysis yields two primary metabolites: benzoic acid and L-leucine.

Stage 2: Metabolism of Benzoic Acid and L-leucine

-

Benzoic Acid Metabolism: The benzoic acid produced from the initial hydrolysis is primarily metabolized in the liver. The main detoxification pathway involves conjugation with glycine, catalyzed by glycine N-acyltransferase, to form hippuric acid, which is then excreted in the urine.[4][5] A secondary pathway involves the activation of benzoic acid to its coenzyme A thioester, benzoyl-CoA, by butyrate-CoA ligase.[4] Benzoyl-CoA can then enter various metabolic pathways, including anaerobic degradation pathways in certain bacteria.[6][7][8]

-

L-leucine Metabolism: L-leucine, an essential branched-chain amino acid, undergoes catabolism primarily in muscle tissue.[9] The pathway begins with a reversible transamination reaction catalyzed by branched-chain amino acid transferase (BCAT), producing α-ketoisocaproate (KIC).[9][10][11] KIC then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[10][11][12] Subsequent enzymatic reactions further break down isovaleryl-CoA into the ketogenic end products, acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.[9][10][13]

Quantitative Data (Hypothetical)

Direct quantitative data for the metabolism of this compound is not currently available in the literature. The following tables present hypothetical kinetic parameters for the key enzymes involved, based on data from analogous reactions and substrates. These values serve as a baseline for future experimental investigations.

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis